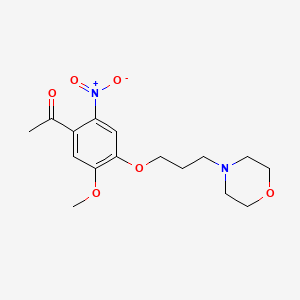

1-(5-Methoxy-4-(3-morpholinopropoxy)-2-nitrophenyl)ethanone

Description

1-(5-Methoxy-4-(3-morpholinopropoxy)-2-nitrophenyl)ethanone is a synthetic acetophenone derivative characterized by a phenyl ring substituted with methoxy (5-position), nitro (2-position), and a 3-morpholinopropoxy group (4-position). Its molecular structure (C₁₇H₂₂N₂O₆) combines electron-donating (methoxy) and electron-withdrawing (nitro) groups, which may influence its electronic properties and biological interactions. The morpholino moiety, a six-membered ring containing oxygen and nitrogen, enhances solubility and may facilitate interactions with biological targets such as enzymes or receptors .

Its structural features suggest possible activity in disease pathways involving kinase inhibition or autophagy modulation, though detailed mechanisms remain under study .

Properties

IUPAC Name |

1-[5-methoxy-4-(3-morpholin-4-ylpropoxy)-2-nitrophenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6/c1-12(19)13-10-15(22-2)16(11-14(13)18(20)21)24-7-3-4-17-5-8-23-9-6-17/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPGZRYMQNRSSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OCCCN2CCOCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70731415 | |

| Record name | 1-{5-Methoxy-4-[3-(morpholin-4-yl)propoxy]-2-nitrophenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219937-96-8 | |

| Record name | 1-{5-Methoxy-4-[3-(morpholin-4-yl)propoxy]-2-nitrophenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methoxy-4-(3-morpholinopropoxy)-2-nitrophenyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Nitration: Introduction of a nitro group to the aromatic ring.

Methoxylation: Addition of a methoxy group to the aromatic ring.

Morpholinopropoxylation: Attachment of a morpholinopropoxy group to the aromatic ring.

Acylation: Introduction of the ethanone group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methoxy-4-(3-morpholinopropoxy)-2-nitrophenyl)ethanone can undergo various chemical reactions, including:

Oxidation: Conversion of the methoxy group to a hydroxyl group.

Reduction: Reduction of the nitro group to an amino group.

Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium methoxide (NaOCH3).

Major Products

Oxidation: Formation of 1-(5-Hydroxy-4-(3-morpholinopropoxy)-2-nitrophenyl)ethanone.

Reduction: Formation of 1-(5-Methoxy-4-(3-morpholinopropoxy)-2-aminophenyl)ethanone.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Methoxy-4-(3-morpholinopropoxy)-2-nitrophenyl)ethanone has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-4-(3-morpholinopropoxy)-2-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholinopropoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target proteins and enzymes.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Substituent Position: The target compound’s 2-nitro group contrasts with analogues like compound 33 (3-nitro) and 34 (4-nitro).

- Morpholinopropoxy Group: Shared with BAY 80-6946, this group may enhance solubility and target affinity in kinase inhibitors (e.g., PI3K) .

- Thioamide vs. Acetophenone: Thioamide-containing analogues (e.g., compounds 33–34) exhibit distinct electronic properties compared to the target’s acetophenone core, impacting hydrogen bonding and enzyme inhibition .

Biological Activity

1-(5-Methoxy-4-(3-morpholinopropoxy)-2-nitrophenyl)ethanone, also known by its CAS number 1219937-96-8, is a synthetic organic compound that exhibits potential biological activities. Its unique structure, featuring a methoxy group, a morpholinopropoxy group, and a nitrophenyl moiety, positions it as a candidate for various pharmacological applications, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure

The chemical formula of this compound is , with a molecular weight of 338.36 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components such as proteins and nucleic acids. Additionally, the morpholinopropoxy group enhances the compound's solubility and bioavailability, facilitating its interaction with target proteins and enzymes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Properties

Preliminary studies have explored the anticancer potential of this compound. It has been shown to inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a promising lead for further development in cancer therapeutics.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(2-Amino-5-methoxy-4-(3-morpholinopropoxy)phenyl)ethanone | Similar structure but with an amino group | Lower antimicrobial activity |

| 1-(5-Methoxy-4-(3-morpholinopropoxy)-2-hydroxyphenyl)ethanone | Similar but with a hydroxyl group | Reduced anticancer efficacy |

This comparison highlights how the presence of the nitro group in this compound contributes to its enhanced biological activity.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

-

Antimicrobial Efficacy Study :

- Objective : To assess the effectiveness against multi-drug resistant bacteria.

- Method : Disc diffusion method on agar plates.

- Results : Showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.

-

Anticancer Activity Study :

- Objective : To evaluate cytotoxic effects on cancer cell lines.

- Method : MTT assay to measure cell viability.

- Results : Induced apoptosis in MCF-7 (breast cancer) and A549 (lung cancer) cells with IC50 values of 15 µM and 20 µM, respectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.